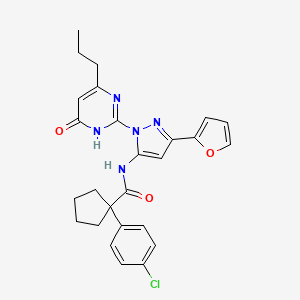

1-((2-Chloro-5-(methylsulfonyl)phenyl)sulfonyl)-4-phenylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

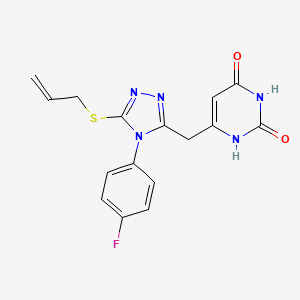

The compound “1-((2-Chloro-5-(methylsulfonyl)phenyl)sulfonyl)-4-phenylpiperazine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The molecule also contains sulfonyl and methylsulfonyl groups, which are commonly found in various organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving aromatic substitution . Protodeboronation of pinacol boronic esters is another method that could potentially be used .Chemical Reactions Analysis

The compound likely undergoes various chemical reactions. Electrophilic aromatic substitution is a common reaction for compounds with aromatic rings . Protodeboronation is another possible reaction .Applications De Recherche Scientifique

Synthesis and Biological Activity

Antimicrobial and Surface Activity : Derivatives of 1,2,4-triazole, which share a structural similarity with the subject compound, have shown antimicrobial activity and potential as surface active agents, highlighting the versatility of sulfonamide and sulfonyl derivatives in developing biologically active compounds (R. El-Sayed, 2006).

Acaricidal Activity : Phenylpiperazine derivatives have been synthesized and evaluated for their acaricidal activity, indicating the potential of such compounds in pest control. A particular derivative exhibited high levels of activity against various mite species, suggesting the relevance of sulfonyl and phenylpiperazine moieties in developing acaricides (Jun Suzuki et al., 2021).

Enzyme Inhibition : A study on 1-Arylsulfonyl-4-phenylpiperazine derivatives has explored their potential in enzyme inhibition, particularly targeting enzymes like α-glucosidase, which is relevant in managing diabetes. This indicates the compound's utility in medicinal chemistry and drug development (M. Abbasi et al., 2017).

Chemical Synthesis and Methodology

Catalytic Applications : The development of novel catalysts from related compounds has been explored, with applications in synthesizing biologically active molecules and enhancing chemical reactions, demonstrating the compound's role in advancing synthetic chemistry techniques (Tahereh Ghauri Koodehi et al., 2017).

Synthetic Elaboration : The use of phenylsulfonyl and related groups in synthesizing extended oxazoles shows the compound's importance in organic synthesis, providing pathways to create complex molecules for various applications (Pravin Patil & F. A. Luzzio, 2016).

Environmental and Analytical Chemistry

- Herbicide Mobility in Soil : The transport characteristics of related sulfonylurea herbicides through soil columns have been studied, pointing towards the environmental behavior of such compounds and their impact on agriculture and soil chemistry (R. Veeh et al., 1994).

Propriétés

IUPAC Name |

1-(2-chloro-5-methylsulfonylphenyl)sulfonyl-4-phenylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O4S2/c1-25(21,22)15-7-8-16(18)17(13-15)26(23,24)20-11-9-19(10-12-20)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRGYYQJMQIQHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-Chloro-5-(methylsulfonyl)phenyl)sulfonyl)-4-phenylpiperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2366781.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide](/img/structure/B2366785.png)

![4-[2-[(2-Methyl-2-methylsulfanylpropyl)amino]propyl]azetidin-2-one](/img/structure/B2366787.png)

![3-(2,5-dimethylbenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2366795.png)

![7-Chloro-2-(2-hydroxyethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2366796.png)

![[3-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B2366797.png)

![N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2366801.png)